N-(isoquinolin-6-ylmethyl)ethanamine
Description
N-(isoquinolin-6-ylmethyl)ethanamine is an ethanamine derivative featuring an isoquinoline moiety substituted at the 6-position with a methylene bridge. Isoquinoline, a heterocyclic aromatic compound, imparts distinct electronic and steric properties compared to simpler aromatic systems like benzene or pyridine.
Properties
IUPAC Name |
N-(isoquinolin-6-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCAUOPVJMRYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Nitenpyram Metabolites ()
Nitenpyram, a neonicotinoid insecticide, is metabolized into intermediates such as N-((6-chloropyridin-3-yl)methyl)ethanamine (Metabolite D). Key comparisons:
- Structural Similarity: Both compounds share an ethanamine core linked to a heteroaromatic system (isoquinoline vs. chloropyridine).
- Functional Differences: The chloropyridine group in Metabolite D may enhance electrophilicity and insecticidal activity, whereas the isoquinoline moiety in the target compound could favor interactions with mammalian receptors.
- Metabolic Stability : Metabolite D appears in GC–MS at 4.426 min, indicating moderate polarity compared to other nitenpyram intermediates .
Table 1. Key Properties of Nitenpyram Metabolites
| Compound | Structure | Retention Time (min) | Key Substituents |
|---|---|---|---|
| N-((6-chloropyridin-3-yl)methyl)ethanamine | Chloropyridinyl + ethanamine | 4.426 | Cl, pyridine |
| N-(isoquinolin-6-ylmethyl)ethanamine | Isoquinolinyl + ethanamine | Data not available | Isoquinoline (6-position) |
25X-NBOMe Series ()
The NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe) are phenethylamine derivatives with a 2-methoxybenzyl group and halogenated phenyl rings.
- Structural Contrasts: NBOMe compounds have a phenethylamine backbone with a methoxybenzyl substituent, whereas the target compound uses an isoquinoline-methyl-ethanamine framework.
- Biological Activity: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects . The target compound’s activity remains uncharacterized but may differ due to its distinct aromatic system.
Table 2. Comparison with 25X-NBOMe Series
| Compound | Core Structure | Aromatic System | Biological Activity |
|---|---|---|---|
| 25I-NBOMe | Phenethylamine + methoxybenzyl | 4-iodo-2,5-dimethoxyphenyl | 5-HT2A agonist (psychedelic) |
| This compound | Ethanamine + isoquinoline | Isoquinoline (6-position) | Unknown |
Isoquinoline Derivatives ()
Several isoquinoline-containing ethanamine analogs are documented:
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (): Features a partially saturated isoquinoline ring, which may reduce aromatic interactions compared to the fully conjugated target compound.
- N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (): Combines a methoxybenzyl group with a halogenated phenyl ring, highlighting the role of electron-withdrawing substituents in modulating activity.
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (): The methoxy group and tetrahydro modification suggest enhanced solubility compared to the target compound.
Key Observations :
- The absence of polar groups (e.g., methoxy, halogen) in this compound may limit solubility but enhance lipophilicity for blood-brain barrier penetration.
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